What are the physicochemical properties of Argentine alkaloid?
What are the physicochemical properties of Argentine alkaloid?
Executive Summary: The term "Argentine alkaloid" is a general classification and does not refer to a specific chemical compound. This guide focuses on the physicochemical properties of L-Hyoscyamine, a prominent tropane alkaloid found in various plants of the Solanaceae family, which are native to or cultivated in Argentina, including species like Datura stramonium and Atropa belladonna.[1][2][3] Hyoscyamine is the levorotatory isomer of atropine and exhibits significant anticholinergic activity.[1][2][4] This document provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and visual diagrams to illustrate its structure and analytical workflows.
Chemical and Physical Properties
Hyoscyamine is a white, crystalline powder, often appearing as silky, tetragonal needles when crystallized from alcohol.[1] It is known to be affected by light and heat and can be easily racemized to form atropine.[1]
The quantitative physicochemical properties of L-Hyoscyamine are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₃ | [4][5] | |
| Molecular Weight | 289.37 g/mol | [4][5] | |
| Melting Point | 108.5 °C | [1][2][4][5][6] | |
| Boiling Point | 431.53 °C | Rough estimate | [5] |
| pKa | 9.7 | at 21 °C | [5][6] |
| Optical Rotation [α]D | -21.0° | at 20 °C in alcohol | [1] |
| Water Solubility | 3.56 g/L (3560 mg/L) | at 20 °C, pH 9.5 | [2][4] |
| 1 g in 281 mL | [1][6] | ||
| Solubility in Organic Solvents | Freely soluble in alcohol and chloroform. | [1][5][6] | |
| 1 g in 69 mL of ether | [1][6] | ||
| 1 g in 150 mL of benzene | [1][6] | ||
| LogS | -1.91 | [1][4] | |
| Appearance | White crystalline powder; Silky, tetragonal needles | [1] |
Spectroscopic analysis is crucial for the identification and quantification of hyoscyamine.
-
UV-Vis Spectroscopy: In methanol, hyoscyamine exhibits maximum absorption at wavelengths (λmax) of 252 nm, 258 nm, and 264 nm.[1][6]
-
Mass Spectrometry: Key mass spectral peaks for hyoscyamine have been identified at m/z values of 83, 94, 124, 140, and 289.[1]
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used for the structural elucidation and enantiomeric differentiation of hyoscyamine.[7][8][9][10]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard pharmacopeial methods and established scientific literature.
The melting range of a substance is a critical indicator of its purity. The USP <741> method provides a standardized procedure.[11][12][13]
Apparatus:
-
Melting range apparatus (e.g., oil bath or metal block).
-
Capillary tubes (0.8-1.2 mm internal diameter).
-
Calibrated thermometer or temperature sensor.
-
USP Melting Point Reference Standards for calibration.[11]
Procedure:
-
Sample Preparation: Gently pulverize the dry hyoscyamine sample to a fine powder.
-
Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2-4 mm by tapping the tube on a hard surface.
-
Apparatus Setup: Place the charged capillary tube in the melting point apparatus.
-
Heating: Heat the apparatus at a controlled rate. Within 10°C of the expected melting point (108.5°C), reduce the heating rate to approximately 1-2°C per minute.[14]
-
Observation: Record the temperature at which the substance is first observed to collapse or form a visible liquid (the lower limit of the range) and the temperature at which it is completely melted (the upper limit of the range).[11][12]
Solubility is a fundamental property influencing bioavailability and formulation.
Apparatus:
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Constant temperature bath or shaker.
-
pH meter.
-
Filtration apparatus (e.g., syringe filters).
-
Analytical instrument for quantification (e.g., HPLC-UV).
Procedure (Equilibrium Solubility Method):
-
Sample Preparation: Add an excess amount of hyoscyamine to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed container.
-
Equilibration: Agitate the mixture in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, permitting the undissolved solid to settle. Filter an aliquot of the supernatant to remove any solid particles.
-
Quantification: Dilute the clear filtrate to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved hyoscyamine.[15][16]
-
Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).
The pKa value is essential for understanding the ionization state of a drug at different physiological pH values.[17]
Apparatus:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes.
-
pH meter.
-
Volumetric glassware.
Procedure:
-
Solution Preparation: Prepare a stock solution of hyoscyamine in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Spectral Measurement: For each buffer solution, add a small, constant volume of the hyoscyamine stock solution to a known volume of the buffer. Record the UV absorbance spectrum over the relevant wavelength range (e.g., 220-300 nm).[18][19][20]
-
Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.
-
pKa Calculation: The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal. This can be determined from the midpoint of the resulting sigmoidal curve. The Henderson-Hasselbalch equation can be applied for precise calculation.[17][21]
Visualizations
Diagrams created using Graphviz provide clear visual representations of the chemical structure and experimental workflows.
Caption: Chemical Structure of L-Hyoscyamine.
Caption: Experimental Workflow for Melting Point Determination.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 4. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 101-31-5,L-Hyoscyamine | lookchem [lookchem.com]
- 6. Hyoscyamine [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric differentiation of atropine/hyoscyamine by (13) C NMR spectroscopy and its application to Datura stramonium extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Hyoscyamine(101-31-5) 1H NMR [m.chemicalbook.com]
- 10. HYOSCYAMINE HYDROCHLORIDE(5934-50-9) 1H NMR [m.chemicalbook.com]
- 11. uspbpep.com [uspbpep.com]
- 12. â©741⪠Melting Range or Temperature [doi.usp.org]
- 13. scribd.com [scribd.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
- 16. Determination of atropine (hyoscyamine) sulfate in commercial products by liquid chromatography with UV absorbance and fluorescence detection: multilaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ishigirl.tripod.com [ishigirl.tripod.com]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 20. pharmaguru.co [pharmaguru.co]
- 21. ijper.org [ijper.org]
